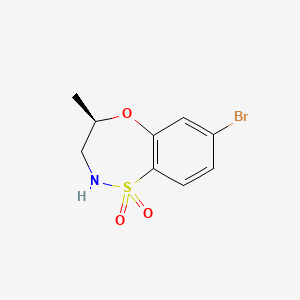![molecular formula C10H10LiNO2 B13471114 Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate](/img/structure/B13471114.png)
Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate is an organolithium compound with the molecular formula C10H10LiNO2 It is characterized by the presence of a lithium ion coordinated to a 2-[1-(pyridin-2-yl)cyclopropyl]acetate ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate typically involves the reaction of 2-[1-(pyridin-2-yl)cyclopropyl]acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from affecting the reaction. The reaction conditions often include mild heating to facilitate the formation of the lithium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Purification steps, such as recrystallization or chromatography, may be employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The lithium ion can be substituted with other cations or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides (e.g., HCl, HBr) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new organometallic compounds or salts.
科学研究应用
Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate has several scientific research applications:
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving lithium ions.
Medicine: Research into the potential therapeutic effects of lithium compounds includes their use in treating mood disorders and neurological conditions.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial chemical processes.
作用机制
The mechanism of action of Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate involves its interaction with molecular targets and pathways. The lithium ion can modulate various biochemical processes, including enzyme activity and neurotransmitter release. The pyridin-2-yl group may also interact with specific receptors or proteins, influencing cellular functions.
相似化合物的比较
Similar Compounds
Lithium 2-(quinolin-2-yl)acetate: Similar in structure but with a quinoline ring instead of a pyridine ring.
Lithium 2-(dimethylamino)-2-(pyridin-2-yl)acetate: Contains a dimethylamino group, offering different reactivity and applications.
Lithium 1-cyclopropyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate: Features a benzoimidazole ring, providing unique properties.
Uniqueness
Lithium(1+) 2-[1-(pyridin-2-yl)cyclopropyl]acetate is unique due to its specific combination of a lithium ion with a 2-[1-(pyridin-2-yl)cyclopropyl]acetate ligand. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal research.
属性
分子式 |
C10H10LiNO2 |
|---|---|
分子量 |
183.2 g/mol |
IUPAC 名称 |
lithium;2-(1-pyridin-2-ylcyclopropyl)acetate |
InChI |
InChI=1S/C10H11NO2.Li/c12-9(13)7-10(4-5-10)8-3-1-2-6-11-8;/h1-3,6H,4-5,7H2,(H,12,13);/q;+1/p-1 |
InChI 键 |
XJHPLUJKAQOVFD-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1CC1(CC(=O)[O-])C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


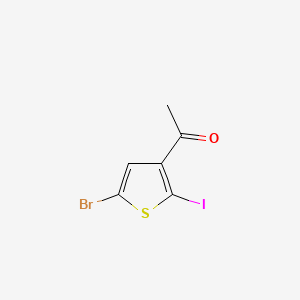

![8-Methyl-2-azaspiro[4.5]decan-8-ol hydrochloride](/img/structure/B13471051.png)
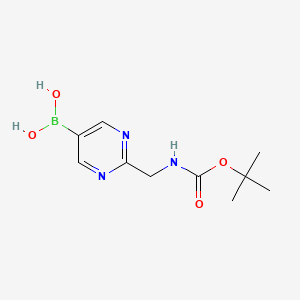
![4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B13471061.png)
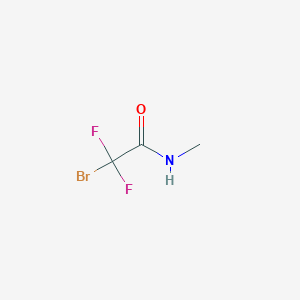

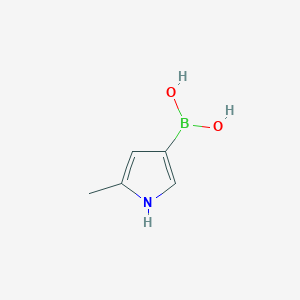
![3-Oxaspiro[5.5]undecan-9-ol](/img/structure/B13471083.png)

![(Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B13471086.png)
![3-(6-Amino-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13471087.png)
![Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride](/img/structure/B13471089.png)
